N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide
Overview
Description
N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide is a complex organic compound with a unique structure that includes a pyridine ring, a carbohydrazide group, and various substituents such as iodine, methoxy, and cyanobenzyl groups
Preparation Methods
The synthesis of N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-cyanobenzyl bromide with a suitable nucleophile to form the intermediate compound.
Substitution reaction: The intermediate undergoes a substitution reaction with 4-hydroxy-3-iodo-5-methoxybenzaldehyde to form the desired product.
Condensation reaction: The final step involves the condensation of the product with pyridine-4-carbohydrazide under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}methylidene]benzohydrazide: This compound has a similar structure but with a benzohydrazide group instead of a pyridine-4-carbohydrazide group.
N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}methylidene]isonicotinohydrazide: This compound has an isonicotinohydrazide group, which may confer different properties and activities.
Properties
IUPAC Name |
N-[(E)-[4-[(2-cyanophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN4O3/c1-29-20-11-15(13-26-27-22(28)16-6-8-25-9-7-16)10-19(23)21(20)30-14-18-5-3-2-4-17(18)12-24/h2-11,13H,14H2,1H3,(H,27,28)/b26-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHSYVNWRKNFSY-LGJNPRDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)I)OCC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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